2-(4-Aminophenyl)-2-phenylacetonitrile 2-(4-Aminophenyl)-2-phenylacetonitrile
Brand Name: Vulcanchem
CAS No.: 4760-58-1
VCID: VC8400212
InChI: InChI=1S/C14H12N2/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,16H2
SMILES: C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol

2-(4-Aminophenyl)-2-phenylacetonitrile

CAS No.: 4760-58-1

Cat. No.: VC8400212

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Aminophenyl)-2-phenylacetonitrile - 4760-58-1

Specification

CAS No. 4760-58-1
Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
IUPAC Name 2-(4-aminophenyl)-2-phenylacetonitrile
Standard InChI InChI=1S/C14H12N2/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,16H2
Standard InChI Key ICAAICSDOCMEKS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N
Canonical SMILES C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 2-(4-aminophenyl)-2-phenylacetonitrile typically involves a nucleophilic substitution reaction between 4-aminobenzonitrile and benzyl chloride under basic conditions. Sodium hydroxide or potassium carbonate serves as the base, facilitating the deprotonation of the amine group and subsequent attack on the benzyl chloride electrophile. The reaction is conducted under reflux to ensure complete conversion, yielding the product after purification via recrystallization or column chromatography.

Industrial-Scale Optimization

In industrial settings, continuous flow reactors are employed to enhance reaction efficiency and scalability. Parameters such as temperature, solvent selection (commonly dimethylformamide or tetrahydrofuran), and reaction time are optimized to maximize yield. Post-synthesis purification techniques, including fractional distillation and chromatography, ensure high-purity output suitable for pharmaceutical intermediates or polymer precursors.

Chemical Reactivity and Derivative Formation

Oxidation Reactions

The primary amine group in 2-(4-aminophenyl)-2-phenylacetonitrile is susceptible to oxidation, forming nitro derivatives when treated with agents like potassium permanganate (KMnO4\text{KMnO}_4) or hydrogen peroxide (H2O2\text{H}_2\text{O}_2). These derivatives are critical intermediates in explosive formulations and dye manufacturing.

Reduction Pathways

The nitrile moiety can be reduced to a primary amine using lithium aluminum hydride (LiAlH4\text{LiAlH}_4) or catalytic hydrogenation. This transformation is pivotal in synthesizing amine-rich polymers or bioactive molecules.

Electrophilic Aromatic Substitution

The aromatic rings undergo halogenation and nitration under acidic conditions. For example, bromination with Br2/FeBr3\text{Br}_2/\text{FeBr}_3 yields mono- or di-substituted halogenated derivatives, which are valuable in agrochemical synthesis.

Industrial and Material Science Applications

Polymer Chemistry

The compound serves as a cross-linking agent in epoxy resins, enhancing thermal stability and mechanical strength in composites. Its nitrile group participates in cyclotrimerization reactions, forming triazine-based networks used in high-performance adhesives.

Dye and Pigment Synthesis

Electron-rich aromatic systems enable its use as a precursor for azo dyes. Coupling with diazonium salts produces intensely colored compounds employed in textiles and coatings.

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, 2-(4-aminophenyl)-2-phenylacetonitrile is compared to related compounds:

CompoundStructural FeaturesKey Differences in Reactivity
4-AminobenzonitrileSingle aminophenyl groupLacks phenylacetonitrile moiety
BenzylaminePhenylacetonitrile backboneAbsence of aromatic amine functionality
2-PhenylethylamineEthylamine substituentNo nitrile or aminophenyl groups

The coexistence of amine and nitrile groups in 2-(4-aminophenyl)-2-phenylacetonitrile enables dual reactivity unavailable in simpler analogs, underscoring its versatility.

Physicochemical Properties

PropertyValue/Description
IUPAC Name2-(4-aminophenyl)-2-phenylacetonitrile
Molecular FormulaC14H12N2\text{C}_{14}\text{H}_{12}\text{N}_2
Molecular Weight208.26 g/mol
SMILESC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N
SolubilityInsoluble in water; soluble in DMF, THF

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